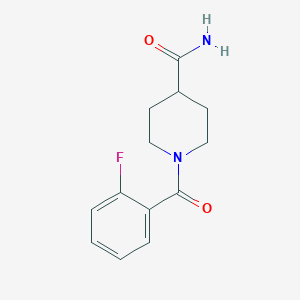![molecular formula C15H14F3N3S B5742949 N-[2-(4-PYRIDYL)ETHYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B5742949.png)
N-[2-(4-PYRIDYL)ETHYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA: is a thiourea derivative known for its unique chemical structure and properties. This compound features a pyridyl group and a trifluoromethylphenyl group, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves the reaction of 2-(4-pyridyl)ethylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridyl or phenyl rings.
科学的研究の応用
Chemistry: N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly as an anti-cancer or anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
- N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(CHLOROMETHYL)PHENYL]THIOUREA
- N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(METHYL)PHENYL]THIOUREA
- N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(FLUOROMETHYL)PHENYL]THIOUREA
Comparison: Compared to its analogs, N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is unique due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts greater stability and resistance to metabolic degradation, making it a more robust candidate for various applications.
特性
IUPAC Name |
1-(2-pyridin-4-ylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3S/c16-15(17,18)12-2-1-3-13(10-12)21-14(22)20-9-6-11-4-7-19-8-5-11/h1-5,7-8,10H,6,9H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWQKIRTYISOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NCCC2=CC=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

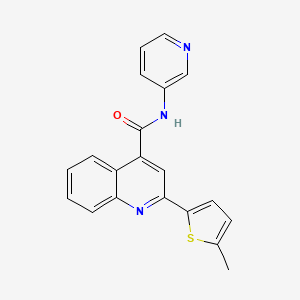
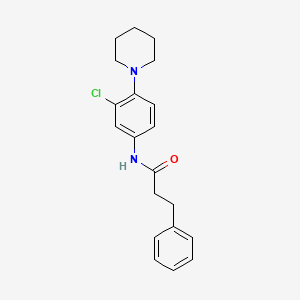
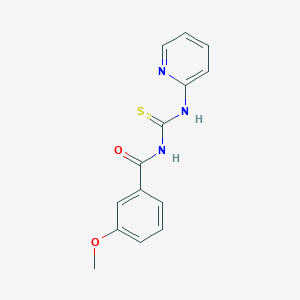
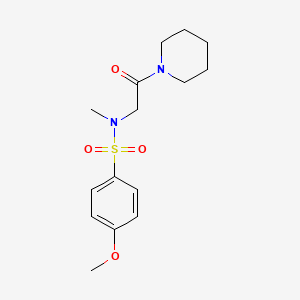

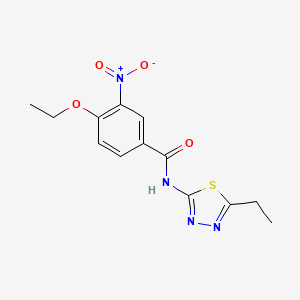
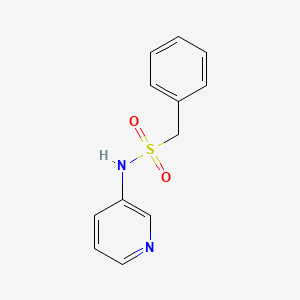

![3-chloro-4-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5742926.png)
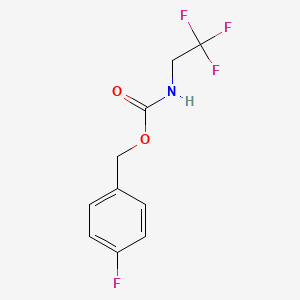
![4-[({[amino(3-nitrophenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5742934.png)
![3,5-dimethyl 4-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B5742941.png)
